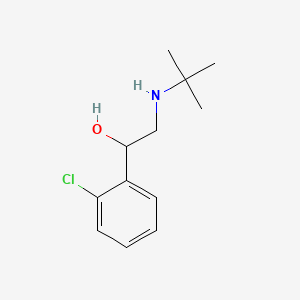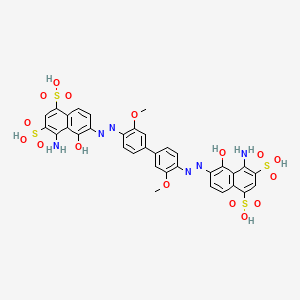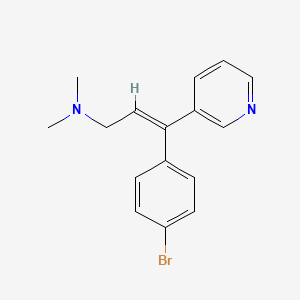![molecular formula C8H12N4O5 B10762486 4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)
4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacytidine-5, also known as 5-azacytidine, is a pyrimidine nucleoside analog that has been widely studied for its antineoplastic properties. It is a chemical analog of cytidine, a nucleoside present in DNA and RNA. Azacytidine-5 has been used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to its ability to inhibit DNA methyltransferase and induce cytotoxicity in abnormal hematopoietic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azacytidine-5 can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-1,3,5-triazin-2(1H)-one with ribose derivatives under specific conditions to form the nucleoside analog . The reaction typically requires the use of protecting groups and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Azacytidine-5 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Azacytidine-5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Azacytidine-5 can participate in nucleophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of Azacytidine-5, which can have different biological activities and properties .
Scientific Research Applications
Azacytidine-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study DNA methylation and epigenetic modifications.
Biology: Azacytidine-5 is employed in research on gene expression and regulation, particularly in the context of cancer biology.
Medicine: It is used as a chemotherapeutic agent for treating myelodysplastic syndromes and acute myeloid leukemia. .
Industry: Azacytidine-5 is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Azacytidine-5 is often compared with other nucleoside analogs, such as:
Decitabine (5-aza-2’-deoxycytidine): Both compounds inhibit DNA methyltransferase, but Decitabine is incorporated into DNA more efficiently, leading to different therapeutic outcomes
Uniqueness: Azacytidine-5 is unique due to its dual mechanism of action, allowing it to be effective at both low and high doses. Its ability to inhibit DNA methyltransferase and induce cytotoxicity makes it a versatile compound in cancer therapy .
Comparison with Similar Compounds
- Decitabine (5-aza-2’-deoxycytidine)
- Zebularine
- Cytidine analogs
Azacytidine-5 continues to be a valuable compound in scientific research and medicine, offering insights into DNA methylation and providing therapeutic benefits in cancer treatment.
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5+,6?/m1/s1 |
InChI Key |
NMUSYJAQQFHJEW-OEXCPVAWSA-N |
Isomeric SMILES |
C1=NC(=NC(=O)N1C2[C@H]([C@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762410.png)
![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)
![N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762423.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762426.png)
![N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762430.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)
![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)
![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)



![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)

